molecular formula C17H29Cl2N3 B1527428 1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride CAS No. 1220021-41-9

1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride

Cat. No.: B1527428
CAS No.: 1220021-41-9
M. Wt: 346.3 g/mol
InChI Key: YOPKBMCTJKGZCY-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-piperidinylmethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C17H29Cl2N3 . It is often used in various chemical and pharmaceutical applications .


Synthesis Analysis

The synthesis of piperazines, such as this compound, has been a subject of numerous studies. Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C17H29Cl2N3 . The InChI code for this compound is 1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H .

Scientific Research Applications

Neuroprotective Applications

A study highlighted the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, revealing that certain compounds, particularly 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, demonstrated potent anti-acetylcholinesterase (anti-AChE) activity. This compound showed significant efficacy as an antidementia agent, suggesting potential applications in neurodegenerative disease research and therapy (Sugimoto et al., 1990).

Antidiabetic Properties

Piperazine derivatives have been identified as potential antidiabetic compounds. Structure-activity relationship studies led to the identification of specific derivatives that showed a significant increase in insulin secretion in a rat model of diabetes, independent of alpha2 adrenoceptor blockage. These findings suggest a new avenue for diabetes management research (Le Bihan et al., 1999).

Oncological Research

In the context of cancer research, novel 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation. One derivative, in particular, exhibited significant inhibitory activity, highlighting the potential for these compounds in developing new chemotherapeutic agents (Ananda Kumar et al., 2007).

Antimicrobial and Antifungal Activities

Another study focused on the synthesis and antifungal activity of benzimidazole, benzotriazole, and aminothiazole derivatives, including piperazine analogues. While benzimidazole derivatives showed significant antifungal activities, the piperazine analogue demonstrated less efficacy, providing valuable insights into the structure-activity relationships crucial for developing novel antifungal agents (Khabnadideh et al., 2012).

Enzymatic Inhibition and Metabolic Studies

Research on the oxidative metabolism of novel antidepressants identified specific piperazine derivatives involved in metabolic pathways, emphasizing the importance of understanding drug metabolism for the development of safer and more effective therapeutic agents (Hvenegaard et al., 2012).

Properties

IUPAC Name

1-benzyl-4-(piperidin-2-ylmethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3.2ClH/c1-2-6-16(7-3-1)14-19-10-12-20(13-11-19)15-17-8-4-5-9-18-17;;/h1-3,6-7,17-18H,4-5,8-15H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPKBMCTJKGZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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